5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole
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Overview
Description
5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole is a heterocyclic compound that contains bromine, fluorine, and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole typically involves the bromination and fluorination of a suitable benzodiazole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine sources under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts like palladium. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves the compound binding to target molecules and altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2-difluoro-1,3-benzodioxole: Another brominated and fluorinated benzodioxole derivative with similar chemical properties.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A related compound with additional bromine atoms and a thiadiazole ring.
Uniqueness
5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms.
Properties
IUPAC Name |
5-bromo-6,7-difluoro-1,2-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c1-4-13-6-3-5(10)7(11)8(12)9(6)14(4)2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTZXGHDKCPZIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C(=C2N1C)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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